![molecular formula C10H7NO4 B11896303 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-37-9](/img/structure/B11896303.png)
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ortho-aminobenzoic acid and chloropropanone as starting materials. The key step in this synthesis is the rearrangement of acetyl ortho-aminobenzoate .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
[1,3]Dioxolo[4,5-c]quinoline: Another compound with a similar dioxolo ring structure but different biological activities.
Isoquinoline derivatives: Compounds like papaverine and berberine share the isoquinoline core but have distinct functional groups and activities.
Uniqueness
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific dioxolo ring fusion, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
62761-37-9 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13) |
Clave InChI |
IPALNHPMKQLHQU-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


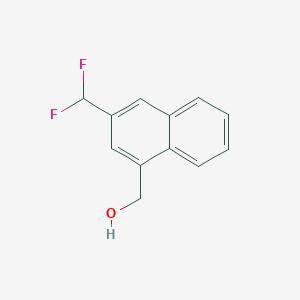
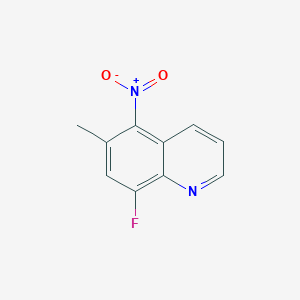
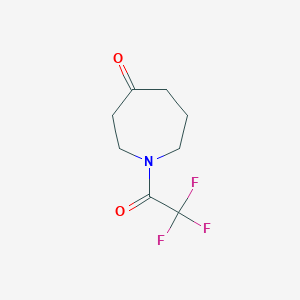
![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)


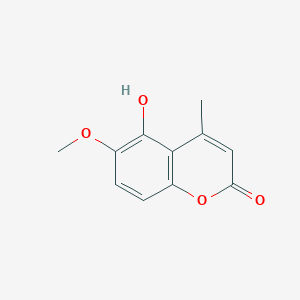
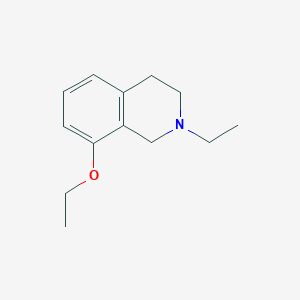
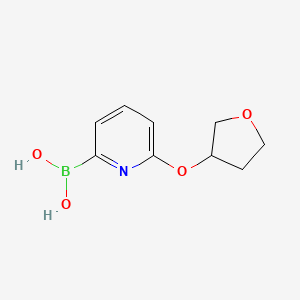


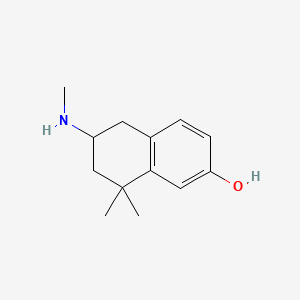
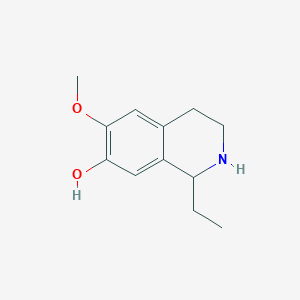
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
